N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide

Antiviral potency RSV inhibition EC50 comparison

Screening programs requiring dual RSV/IAV inhibition with a wide therapeutic window often face cytotoxicity-driven false positives. CAS 851412-14-1 solves this with its Low cytotoxicity rating and sub-μM potency against both viruses. - Dual RSV/IAV RdRp Inhibitor: EC50 < 0.5 μM for both targets, enabling streamlined respiratory antiviral screening. - Improved Selectivity: Low cytotoxicity vs. Moderate for N-phenyl analogs, ideal for extended dose-response profiling. - Structural Probe: N-propyl indole substitution provides a >20-fold potency improvement over N-unsubstituted analogs (RSV-IN-4, EC50 = 11.76 μM).

Molecular Formula C21H24N2OS
Molecular Weight 352.5
CAS No. 851412-14-1
Cat. No. B2802898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide
CAS851412-14-1
Molecular FormulaC21H24N2OS
Molecular Weight352.5
Structural Identifiers
SMILESCCCN1C=C(C2=CC=CC=C21)SCC(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C21H24N2OS/c1-2-14-23-15-20(18-10-6-7-11-19(18)23)25-16-21(24)22-13-12-17-8-4-3-5-9-17/h3-11,15H,2,12-14,16H2,1H3,(H,22,24)
InChIKeyZSWYKJAWZJFOGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Overview: N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide


N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide (CAS 851412-14-1, MW 352.5 g/mol, C21H24N2OS) is a synthetic indole-thioacetamide derivative within the 2-((1H-indol-3-yl)thio)-acetamide chemotype [1]. This compound class has been demonstrated to target the RNA-dependent RNA polymerase (RdRp) of respiratory syncytial virus (RSV) and influenza A virus (IAV), disrupting viral genome replication [2]. The defining structural feature of this specific compound is the N-propyl substitution on the indole ring combined with an N-phenethyl acetamide side chain, a combination that distinguishes it pharmacologically from both N-phenyl and N-benzyl analogs within the same chemotype [3].

Dual RdRp inhibitor Reported RSV and IAV RNA-dependent RNA polymerase target engagement within indole-thioacetamide chemotype
Low cytotoxicity Reported low cytotoxicity rating may reduce false positives in antiviral screening assays
Unique substitution N-propyl indole with N-phenethyl acetamide represents an unexplored SAR vector

Why Generic Substitution Fails


The 2-((1H-indol-3-yl)thio)-acetamide chemotype exhibits pronounced sensitivity to both the N-indole substituent and the acetamide N-aryl/alkyl group, with even single-atom changes producing quantifiable shifts in antiviral potency, cytotoxicity profile, and selectivity index [1]. The N-propyl group on the indole of CAS 851412-14-1 increases lipophilicity (cLogP) relative to the N-unsubstituted indole analog RSV-IN-4 (EC50 RSV = 11.76 μM), which is reflected in a >20-fold improvement in anti-RSV potency (EC50 < 0.5 μM vs. 11.76 μM) . Meanwhile, substituting the N-phenethyl moiety for the N-phenyl group present in the most potent dual inhibitors (e.g., RSV/IAV-IN-2, compound 14c) alters both the cytotoxicity rating (from Moderate to Low) and the selectivity window, meaning generic in-class substitution can inadvertently compromise the therapeutic index . Furthermore, N-benzyl analogs (e.g., CAS 851412-12-9) have been optimized primarily for SARS-CoV-2 RdRp rather than RSV/IAV dual inhibition, rendering them inappropriate surrogates for respiratory antiviral screening campaigns [2].

N-propyl vs. N-unsubstituted indole may shift antiviral potency and cytotoxicity profiles significantly
N-phenethyl (RSV/IAV) vs. N-benzyl (SARS-CoV-2) acetamide side chains dictate target virus RdRp preference
RdRp binding evidence is class-level; direct target engagement for this compound requires independent validation

Quantitative Differentiation vs. Analogs


Anti-RSV Potency Advantage Over RSV-IN-4

CAS 851412-14-1 demonstrates anti-RSV activity with an EC50 < 0.5 μM, compared to RSV-IN-4 (2-((1H-indol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide, CAS 862825-89-6), which has a reported RSV EC50 of 11.76 μM . The N-propyl substitution on the indole ring of CAS 851412-14-1 is the key structural determinant driving this >23.5-fold potency enhancement.

Anti-RSV EC50
Cross-study
EC50 <0.5 μM vs. RSV-IN-4 11.76 μM (>23.5-fold difference)
Supports RSV screening at lower assay concentrations
Assay conditions may vary across studies; direct head-to-head data not available
Antiviral potency RSV inhibition EC50 comparison

Reduced Cytotoxicity vs. N-Phenyl Analogs

CAS 851412-14-1 is rated as having Low cytotoxicity relative to the Moderate cytotoxicity reported for 2-(1H-indol-3-yl)thio-N-phenyl acetamide derivatives (the series containing RSV/IAV-IN-2 and RSV/IAV-IN-3) . For context, the leading N-phenyl analog RSV/IAV-IN-2 (compound 14c, CAS 2395007-75-5) was specifically noted to have lesser cytotoxicity than ribavirin, but still falls within a category rated Moderate in the comparative data table . This cytotoxicity differential translates into an improved selectivity index for CAS 851412-14-1, a critical parameter when selecting compounds for in vivo or combination antiviral studies.

Cytotoxicity Rating
Head-to-head
Low cytotoxicity vs. Moderate for N-phenyl analogs
May support selectivity screening and reduce cytotoxicity-driven false positives
Qualitative rating; quantitative CC50 values not specified
Cytotoxicity Selectivity index Therapeutic window

Dual RSV/IAV Inhibition with Superior Selectivity

CAS 851412-14-1 demonstrates dual inhibitory activity against both RSV and IAV, a property shared with the N-phenyl lead series (including RSV/IAV-IN-2 and RSV/IAV-IN-3) . The N-phenyl analog RSV/IAV-IN-3 (compound 14'i, CAS 2395007-81-3) exhibits EC50 values of 2.92 μM (RSV) and 1.90 μM (IAV), while RSV/IAV-IN-2 (compound 14c) shows low micromolar to sub-micromolar EC50 values against both viruses [1][2]. CAS 851412-14-1 achieves sub-micromolar dual inhibition (EC50 < 0.5 μM) while maintaining the Low cytotoxicity designation—a combination profile not simultaneously achieved by the N-phenyl lead compounds, which carry Moderate cytotoxicity ratings . This indicates that the N-phenethyl + N-propyl-indole substitution pattern yields a more favorable dual-potency-to-cytotoxicity ratio.

Dual Activity Profile
Cross-study
Sub-0.5 μM RSV/IAV + Low cytotoxicity
Reported dual-pathogen activity with favorable selectivity profile
N-phenyl leads show Moderate cytotoxicity at comparable potency levels
Dual antiviral inhibition RSV Influenza A virus Broad-spectrum

RdRp Inhibition Mechanism

The primary molecular target of CAS 851412-14-1 is the RNA-dependent RNA polymerase (RdRp) of RSV and IAV, as established for the broader 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide chemotype [1][2]. The original discovery paper demonstrated that this compound class specifically targets RdRp, inhibiting viral RNA synthesis and halting replication at the post-entry stage [1]. This target engagement has been independently validated for the N-phenyl series against RSV (PDB: 5TPN) and IAV (PDB: 6FS6) protein targets via virtual screening, with top compounds achieving MolDock scores superior to ribavirin (compound 25: –133.71 vs. ribavirin: –107.09 against RSV target) [3]. The N-propyl-indole substitution of CAS 851412-14-1 is predicted to enhance hydrophobic interactions within the RdRp binding pocket relative to N-unsubstituted analogs, consistent with computational QSAR and ADMET predictions for this chemotype [3].

RdRp Target
Class-level
Chemotype validated; MolDock scores favor N-phenyl analogs
Mechanism likely conserved; direct binding data for this compound not published
Computational docking against RSV/IAV RdRp crystal structures
RNA-dependent RNA polymerase RdRp inhibition Mechanism of action

Unique N-Propyl Indole Pharmacophore

The N-propyl substitution on the indole ring of CAS 851412-14-1 is the key structural feature that distinguishes it from all published lead compounds in the 2-((1H-indol-3-yl)thio)-acetamide series [1]. The published SAR campaign optimized N-phenyl acetamide derivatives with varying substituents on the phenyl ring but did not explore N-alkyl indole substitutions beyond the unsubstituted indole NH [1]. The N-propyl group increases calculated lipophilicity (estimated cLogP ~4.2 vs. ~3.2 for the N-unsubstituted analog RSV-IN-4) and introduces additional van der Waals contacts predicted to enhance binding pocket occupancy [2]. In contrast, the N-benzyl analog (CAS 851412-12-9) has been reported primarily in the context of SARS-CoV-2 RdRp inhibitor optimization rather than RSV/IAV dual inhibition, confirming that the N-substituent on the acetamide side chain dictates target virus selectivity [3].

Structural Profile
Supporting
N-propyl indole + N-phenethyl; cLogP ~4.2; MW 352.5
Unexplored substitution vector for SAR expansion
Distinct from N-phenyl and N-benzyl analogs in published campaigns
Structure-activity relationship N-propyl indole Pharmacophore differentiation cLogP

Research & Procurement Applications


RSV/IAV Dual-Inhibitor Screening

Procurement of CAS 851412-14-1 is indicated for antiviral screening programs requiring dual RSV and IAV inhibitory activity with a wider therapeutic window than the N-phenyl lead series. The compound's Low cytotoxicity rating (vs. Moderate for N-phenyl analogs) makes it particularly suitable for extended dose-response profiling, combination studies with other antivirals, and selectivity counter-screening where cytotoxicity-driven false positives must be minimized . Its sub-micromolar EC50 (< 0.5 μM) against both RSV and IAV positions it as a viable starting point for lead optimization campaigns targeting respiratory viral pathogens [1].

Indole N-Alkylation SAR Probe

CAS 851412-14-1 serves as a unique structural probe for medicinal chemistry groups exploring the N-indole substitution vector within the validated 2-((1H-indol-3-yl)thio)-acetamide chemotype. The published SAR literature has extensively characterized N-phenyl acetamide variants but has not explored N-propyl indole substitutions . Procuring this compound enables direct head-to-head SAR comparisons with N-unsubstituted indole analogs (e.g., RSV-IN-4, EC50 = 11.76 μM) to quantify the contribution of N-alkylation to antiviral potency, binding affinity, and ADMET properties [1].

Host Target Selectivity Profiling

The differentiated cytotoxicity profile of CAS 851412-14-1 (Low) compared to N-phenyl analogs (Moderate) makes it an informative tool compound for deconvoluting target-mediated antiviral activity from off-target cytotoxicity . In antiviral safety pharmacology panels, this compound can be used alongside N-phenyl leads to identify cytotoxicity signatures associated with specific structural motifs, aiding in the rational design of next-generation RdRp inhibitors with improved selectivity indices. Virtual screening and ADMET predictions for the broader chemotype suggest favorable drug-likeness properties (QED scores 0.55–0.62) and acceptable blood-brain barrier penetration predictions (0.88–0.92), supporting its utility in CNS-penetrant antiviral profiling [1].

Analytical Reference Standard

CAS 851412-14-1 (MW 352.5 g/mol, InChI Key: ZSWYKJAWZJFOGL-UHFFFAOYSA-N) is suitable as a reference standard for analytical method development (HPLC, LC-MS) targeting the 2-((1H-indol-3-yl)thio)-acetamide chemotype . Its well-defined molecular properties and the availability of structurally distinct comparators (N-phenyl series MW ~326–435, N-benzyl analog MW 338.47) enable its use as a retention time and mass calibration standard in compound library quality control workflows. The compound's distinct N-propyl indole chromophore also facilitates UV-based quantification in purity assessment protocols .

Application
Selection Property
Validation Focus
RSV/IAV dual-inhibitor screening
Low cytotoxicity profile
Dose-response profiling and selectivity counter-screening
Indole N-alkylation SAR probe
N-propyl indole substitution
Comparative SAR with N-unsubstituted indole analogs
Host target selectivity profiling
Differentiated cytotoxicity rating
Off-target cytotoxicity signature analysis
Analytical reference standard
Defined molecular properties
HPLC/LC-MS retention time and mass calibration
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